molecular formula C31H36N2O5S B11946074 Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate CAS No. 77511-09-2

Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate

Katalognummer: B11946074
CAS-Nummer: 77511-09-2
Molekulargewicht: 548.7 g/mol
InChI-Schlüssel: TVDIFRFROGQGGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzyl, carbonyl, and amino groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactionsThe final step involves the coupling of the protected amino acid derivative with benzyl 4-methylpentanoate under appropriate reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzyl derivatives

Wissenschaftliche Forschungsanwendungen

Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modify proteins through covalent attachment to amino acid residues, altering their structure and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(benzylthio)propanoyl]amino}-4-methylpentanoate is unique due to the presence of the benzylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group .

Eigenschaften

CAS-Nummer

77511-09-2

Molekularformel

C31H36N2O5S

Molekulargewicht

548.7 g/mol

IUPAC-Name

benzyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C31H36N2O5S/c1-23(2)18-27(30(35)37-19-24-12-6-3-7-13-24)32-29(34)28(22-39-21-26-16-10-5-11-17-26)33-31(36)38-20-25-14-8-4-9-15-25/h3-17,23,27-28H,18-22H2,1-2H3,(H,32,34)(H,33,36)

InChI-Schlüssel

TVDIFRFROGQGGD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CSCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.